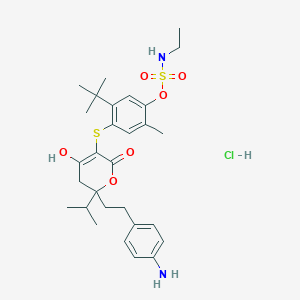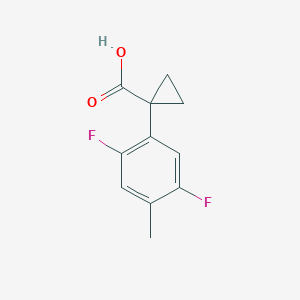
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,5-difluoro-4-methylphenyl group. The unique structure of this compound imparts distinct chemical properties, making it valuable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Fluorinated Phenyl Group: The 2,5-difluoro-4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals, including advanced materials and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid group.
Cyclopropane, 1,2-difluoro-, trans-: This compound contains a cyclopropane ring with two fluorine atoms but lacks the phenyl and carboxylic acid groups.
Uniqueness
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of its fluorinated phenyl group, cyclopropane ring, and carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and selectivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10F2O2 |
|---|---|
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
1-(2,5-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c1-6-4-9(13)7(5-8(6)12)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
Clé InChI |
ANXYDOQAHHHYPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)C2(CC2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
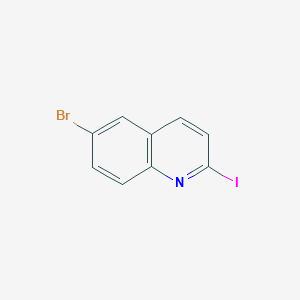
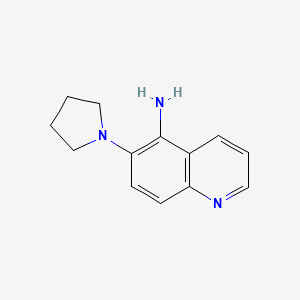
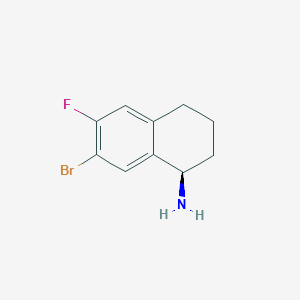

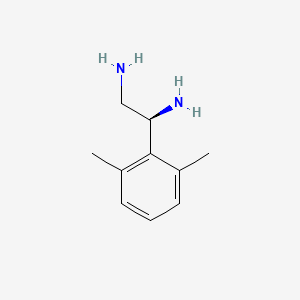

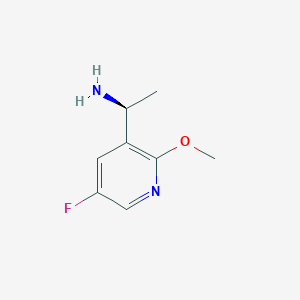

![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
